

Application Note: Photochemical Applications of Diazodiphenylmethane

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Compound Focus: Diazodiphenylmethane

CAS No.: 883-40-9

Cat. No.: S576965

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1. O-H Functionalization of Alcohols Diphenyldiazomethane can undergo a photochemical reaction with alcohols to form ethers, providing a metal-free alternative to traditional methods [1]. The mechanism can proceed via a hydrogen-bonded singlet carbene intermediate, especially with less acidic alcohols like trifluoroethanol (TFE) and isopropanol [1]. This pathway is distinct from a direct proton transfer. The reaction proceeds efficiently under visible light irradiation (e.g., 470 nm) at room temperature, offering a mild and selective approach for alkylating hydroxyl groups [1] [2].

2. Di- π -Methane Rearrangement Substrate While not a direct application, the core photochemical reaction of 1,4-dienes, known as the Zimmerman Di- π -Methane Rearrangement, is a fundamental process in organic synthesis [3]. This reaction converts a 1,4-diene into a vinyl cyclopropane via a photochemically generated diradical intermediate [3]. Understanding this rearrangement is crucial for researchers working with complex photochemical transformations, as diphenyldiazomethane is a classic carbene precursor that can be used to generate structures susceptible to such rearrangements.

3. Synthesis of Diphenyldiazomethane A critical prerequisite for its application is the reliable and safe synthesis of the compound itself. A robust, high-yielding procedure has been published in *Organic Syntheses* [4]. The synthesis involves the dehydrogenation of benzophenone hydrazone using an activated dimethyl sulfoxide reagent (chlorodimethylsulfonium chloride, generated in situ from DMSO and oxalyl chloride) [4]. Key advantages of this method include the avoidance of heavy-metal oxidants and a straightforward purification process.

Experimental Protocol: Photochemical O-H Functionalization [1]

This protocol describes the reaction of diphenyldiazomethane with hexafluoroisopropanol (HFIP) to yield the corresponding ether, 1,1,1,3,3,3-hexafluoro-2-(diphenylmethyl)propan-2-ol.

I. Materials

- **Reactants:** Diphenyldiazomethane, Hexafluoroisopropanol (HFIP)
- **Solvent:** Anhydrous Dichloromethane (DCM)
- **Light Source:** Blue LED lamp (470 nm)

II. Procedure

- **Reaction Setup:** In an oven-dried vial or round-bottom flask, dissolve diphenyldiazomethane (194 mg, 1.0 mmol) in anhydrous DCM (5 mL). Add HFIP (168 μ L, 1.5 mmol) to the solution. Seal the vessel with a septum.
- **Photoreaction:** Irradiate the stirred reaction mixture with a blue LED lamp (470 nm) at room temperature. Monitor the reaction progress by TLC or UV-Vis spectroscopy (the deep red color of the diazo compound will fade).
- **Completion & Work-up:** The reaction is typically complete within 2 minutes. Concentrate the reaction mixture under reduced pressure at room temperature.
- **Purification:** Purify the crude product by flash chromatography on silica gel (eluent: pentane/DCM) to obtain the pure ether product as a colorless solid.

III. Analysis The identity of the product can be confirmed by (^1H) NMR spectroscopy. The characteristic singlet for the methine proton of diphenyldiazomethane disappears upon conversion.

IV. Scope & Quantitative Data The reaction efficiency is highly dependent on the alcohol used. The table below summarizes the yield and rate under dark and light conditions for different alcohols [1].

Table 1: Reaction of Diphenyldiazomethane with Various Alcohols

Alcohol	pK _a [1]	Conditions	Reaction Time	Yield	Notes
HFIP	9.3	Dark	20 min	High	Reaction proceeds via direct proton transfer [1].

Alcohol	pK _a [1]	Conditions	Reaction Time	Yield	Notes
HFIP	9.3	Blue Light (470 nm)	< 2 min	High	Significant rate acceleration [1].
TFE	12.6	Dark	2 days	Low	Major decomposition of diazo compound [1].
TFE	12.6	Blue Light (470 nm)	20 min	~99%	Proceeds via hydrogen-bonded singlet carbene [1].
Isopropanol	17.1	Dark	7 days	0%	Only decomposition observed [1].
Isopropanol	17.1	Blue Light (470 nm)	20 min	High	Proceeds via hydrogen-bonded singlet carbene [1].

Experimental Protocol: Synthesis of Diphenyldiazomethane [4]

I. Materials

- Benzophenone hydrazone, Triethylamine, Dimethyl sulfoxide (DMSO, anhydrous), Oxalyl chloride, Tetrahydrofuran (THF, anhydrous), Pentane, Basic Alumina (Brockman Activity I)

II. Procedure

- Caution:** Diazo compounds can be toxic, irritating, and potentially explosive. Handle behind a blast shield and wear appropriate personal protective equipment [4].
- Activation of DMSO:** A 1-L three-necked flask equipped with an overhead mechanical stirrer is charged with DMSO (56.0 mmol, 1.10 equiv) in anhydrous THF (450 mL). The solution is cooled to -55 °C under a nitrogen atmosphere. A separate solution of oxalyl chloride (53.5 mmol, 1.05 equiv) in THF (50 mL) is added dropwise via cannula, maintaining the temperature between -55 °C and -50 °C. The mixture is stirred for 35 minutes at this temperature.
- Dehydrogenation:** The reaction mixture is then cooled to -78 °C (dry-ice/acetone bath). A pre-cooled solution of benzophenone hydrazone (51.0 mmol, 1.00 equiv) and triethylamine (107 mmol, 2.10

equiv) in THF (50 mL) is added via cannula over 10 minutes. A deep red color develops immediately with the formation of a white precipitate (triethylamine hydrochloride).

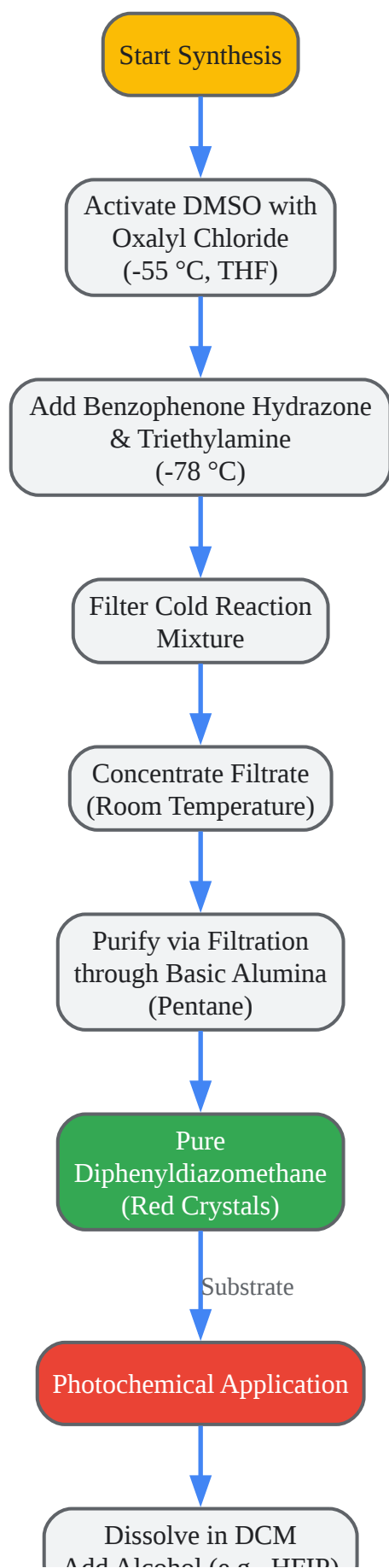
- **Work-up:** The reaction mixture is maintained at -78 °C for 30 minutes and then filtered cold through a medium porosity sintered-glass funnel. The solid is rinsed with cold THF.
- **Concentration:** The combined filtrate is concentrated by rotary evaporation at room temperature to afford the crude product as a red oil that solidifies upon cooling.
- **Purification:** The crude material is dissolved in pentane and rapidly filtered through a short pad of basic alumina (~100 g). The alumina is rinsed with pentane until the eluent is colorless. The pentane solution is concentrated at room temperature to yield pure diphenyldiazomethane as red crystals (93% yield).

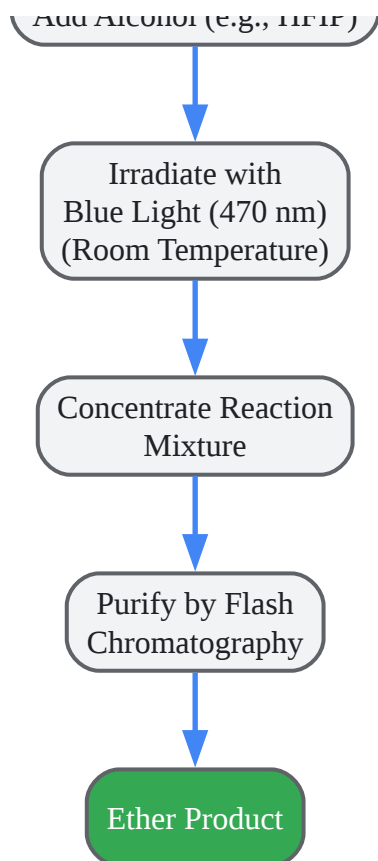
III. Analytical Data [4]

- **Appearance:** Red crystalline solid
- **Melting Point:** 29-31 °C
- **IR (film):** 2032 cm^{-1} (characteristic diazo stretch)
- **(^1H) NMR (500 MHz, CDCl_3):** δ 7.42 (app t, $J = 7.7$ Hz, 4H), 7.34 (m, 4H), 7.22 (app t, $J = 7.3$ Hz, 2H)

Workflow Visualization

The following diagram illustrates the experimental workflow for the synthesis and subsequent photochemical application of diphenyldiazomethane.





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Conclusion

Diphenyldiphenylmethane serves as a versatile reagent in modern photochemistry, enabling metal-free O-H functionalization under exceptionally mild conditions [1]. The highly reliable and safe synthesis protocol ensures its accessibility for research and development [4]. Its photochemical reactivity, particularly through carbene intermediates, offers a valuable tool for constructing C-O bonds, which is of significant interest in pharmaceutical and complex molecule synthesis.

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References

1. Proton or Carbene Transfer? On the Dark and Light ... [pmc.ncbi.nlm.nih.gov]
2. Visible Light-Induced Reactions of Diazo Compounds and ... [pmc.ncbi.nlm.nih.gov]
3. Di- π -Methane Rearrangement - an overview [sciencedirect.com]
4. diphenyldiazomethane [orgsyn.org]

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